molecular formula C12H11ClO5 B044397 5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester CAS No. 344348-28-3

5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester

Cat. No. B044397
CAS RN: 344348-28-3
M. Wt: 270.66 g/mol
InChI Key: VHZOHNVDFUPEMO-UHFFFAOYSA-N
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Description

5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester is an intermediate in the biosynthesis of Ochratoxin A, toxic metabolite from aspergillus orchraceus.

Scientific Research Applications

Synthesis and Structural Studies

Research on chromane derivatives, closely related to 5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester, has led to the synthesis and structural study of similar compounds. These studies, like the work by Ciolkowski et al. (2009), involve confirming the structures of synthesized compounds using IR, NMR spectroscopy, mass spectrometry, and elemental analysis. The X-ray analysis reveals specific atomic positions, aiding in understanding the molecular conformation in solutions (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).

Chemical Transformations and Derivatives

The compound's derivatives have been the subject of research, as demonstrated by Philipp and Jirkovsky (1979). They explored the synthesis of various derivatives, highlighting the compound's versatility in chemical transformations. These derivatives have potential applications in diverse fields, ranging from medicinal chemistry to material science (Philipp & Jirkovsky, 1979).

Enzymatic Resolution and Chirality

Research into the enzymatic resolution of methyl esters of compounds similar to 5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester, like the work by Ferorelli et al. (2001), has shown moderate enantioselectivities. This research is crucial for developing methods to obtain enantiomerically pure compounds, which are important in creating specific drug molecules (Ferorelli, Franchini, Loiodice, Perrone, Scilimati, Sinicropi, & Tortorella, 2001).

Potential Applications in Agriculture and Pharmacology

An example of a practical application is demonstrated in the research by Zhang et al. (2019). They explored the use of Bacillus cereus WZZ006 strain in the synthesis of indoxacarb intermediate, a compound closely related to 5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester. This study showcases the potential for biocatalytic processes in agriculture and pharmacology (Zhang, Zhang, Cheng, Xia, Zheng, & Wang, 2019).

properties

IUPAC Name

methyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO5/c1-5-3-6-8(13)4-7(11(15)17-2)10(14)9(6)12(16)18-5/h4-5,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZOHNVDFUPEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester
Reactant of Route 2
5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester
Reactant of Route 3
5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester
Reactant of Route 4
5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester
Reactant of Route 5
5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester
Reactant of Route 6
Reactant of Route 6
5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester

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